(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid
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Overview
Description
(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butylsulfinyl group attached to the amino group and a double bond in the pent-4-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butylsulfinyl group. This is achieved by reacting the amino acid with tert-butylsulfinyl chloride in the presence of a base such as triethylamine.
Formation of the double bond: The double bond in the pent-4-enoic acid chain is introduced through an elimination reaction. This can be achieved by treating the corresponding saturated compound with a strong base such as sodium hydride or potassium tert-butoxide.
Chiral resolution: The chiral centers are resolved using chiral chromatography or enzymatic methods to obtain the desired (2S,3R) and (S) configurations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated chromatography systems, and high-throughput screening for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, to form epoxides or diols.
Reduction: Reduction of the double bond can yield the corresponding saturated amino acid derivative.
Substitution: The tert-butylsulfinyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Epoxides: Formed from oxidation of the double bond.
Diols: Also formed from oxidation, particularly with OsO4.
Saturated derivatives: Resulting from reduction of the double bond.
Substituted derivatives: Formed from nucleophilic substitution of the tert-butylsulfinyl group.
Scientific Research Applications
(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid has several applications in scientific research:
Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds and as a ligand in asymmetric catalysis.
Materials Science: Explored for its use in the development of novel materials with specific optical or electronic properties.
Biology: Studied for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking substrate access. The tert-butylsulfinyl group can enhance binding affinity and selectivity by providing steric hindrance and electronic effects. In asymmetric catalysis, the compound can serve as a chiral ligand, inducing enantioselectivity in the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpentanoic acid: Lacks the double bond, resulting in different reactivity and applications.
(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylbut-4-enoic acid: Has a shorter carbon chain, affecting its steric and electronic properties.
(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylhex-4-enoic acid: Has a longer carbon chain, influencing its solubility and interaction with other molecules.
Uniqueness
(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid is unique due to its specific combination of chiral centers, the presence of a double bond, and the tert-butylsulfinyl protecting group. These features confer distinct reactivity and selectivity, making it valuable for specialized applications in synthesis and catalysis.
Properties
IUPAC Name |
(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFAJBSAIXZFTJ-KUTMEBCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)[C@@H](C(=O)O)N[S@@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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